molecular formula C16H16O2 B6346767 (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1354941-72-2

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No. B6346767
CAS RN: 1354941-72-2
M. Wt: 240.30 g/mol
InChI Key: MGNVBSPLJGUYIN-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 2E-FurP, is a novel synthetic compound that has recently been studied for its potential biomedical applications. 2E-FurP has been found to possess a range of interesting properties, including anti-inflammatory, anti-bacterial, anti-cancer, and anti-viral activities. In addition, 2E-FurP has been shown to have a variety of biochemical and physiological effects, which could be beneficial for laboratory experiments.

Scientific Research Applications

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been studied for its potential biomedical applications. In particular, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to possess anti-inflammatory, anti-bacterial, anti-cancer, and anti-viral activities. For example, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to have anti-cancer activity, as it has been shown to inhibit the growth of several cancer cell lines, including human breast cancer cells and human prostate cancer cells. Furthermore, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to have anti-viral activity, as it has been shown to inhibit the replication of several viruses, including HIV-1 and Influenza A virus.

Mechanism of Action

The exact mechanism of action of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is still not fully understood. However, it is believed that (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one works by inhibiting the activity of certain enzymes or proteins involved in the replication of viruses or the growth of bacteria and cancer cells. For example, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to inhibit the activity of the HIV-1 protease, which is an enzyme responsible for the replication of the virus. In addition, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a protein involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. For example, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to inhibit the production of nitric oxide, which is a compound involved in the regulation of blood pressure. Furthermore, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has several advantages for laboratory experiments. For example, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is relatively easy to synthesize and can be purified using column chromatography. In addition, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been found to have a variety of biochemical and physiological effects, which could be beneficial for laboratory experiments. However, there are also some limitations to using (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one for laboratory experiments. For example, (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is relatively expensive, and it is not yet known if it is safe for use in humans.

Future Directions

There are several potential future directions for the research on (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. For example, further research could be conducted to investigate the exact mechanism of action of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and to determine if it is safe for use in humans. In addition, further research could be conducted to investigate the potential therapeutic applications of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, such as its use as an anti-cancer drug or an anti-viral drug. Furthermore, further research could be conducted to investigate the potential side effects of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and to determine if it has any interactions with other drugs. Finally, further research could be conducted to investigate the potential industrial applications of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, such as its use as a food preservative or a fuel additive.

Synthesis Methods

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be synthesized using a variety of methods, including the reaction of furan-2-ylmethyl acetate with propan-2-yl phenyl prop-2-en-1-one. This reaction is conducted in a suitable solvent such as ethanol, at a temperature of around 80°C. The resulting product is then purified using column chromatography to obtain a pure sample of (2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one.

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)14-8-5-13(6-9-14)7-10-15(17)16-4-3-11-18-16/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNVBSPLJGUYIN-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

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